5-Phenylpiperidine-3-carboxamide
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Overview
Description
5-Phenylpiperidine-3-carboxamide is an organic compound with the molecular formula C12H16N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpiperidine-3-carboxamide typically involves the amidation of 5-phenylpiperidine-3-carboxylic acid with an appropriate amine. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and reagents used . Common reagents for this amidation include coupling agents like carbodiimides or activating agents such as acyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines .
Scientific Research Applications
5-Phenylpiperidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit cathepsin K, an enzyme involved in bone resorption. This inhibition occurs through the formation of hydrogen bonds and hydrophobic interactions with key active-site residues of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 5-Phenylpiperidine-3-carboxamide but without the phenyl and carboxamide groups.
Piperidinones: Compounds containing a piperidine ring with a ketone group.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and carboxamide groups contribute to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-6-10(7-14-8-11)9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H2,13,15) |
InChI Key |
FLBLONKUAGMTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNCC1C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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